molecular formula C19H24N4O6S B2490011 8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione CAS No. 392249-23-9

8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione

Cat. No. B2490011
CAS RN: 392249-23-9
M. Wt: 436.48
InChI Key: TWUZNNZDKAPPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound is a purine derivative, a class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and drug design. Purines are key components of nucleic acids and are crucial in cellular metabolism and signaling.

Synthesis Analysis

  • Synthesis of purine derivatives often involves multicomponent reactions or stepwise synthesis strategies. For example, Chłoń-Rzepa et al. (2004) synthesized related purine derivatives by modifying the alkylamino group, demonstrating the versatility of purine synthesis methods (Chłoń-Rzepa et al., 2004).

Molecular Structure Analysis

  • Purine derivatives often have complex molecular structures with multiple functional groups, affecting their biological activity and interactions. For example, in the study by Abdelhamid et al. (2016), a purine derivative with a hydroxyethyl substituent exhibited specific molecular interactions, highlighting the impact of molecular structure on properties (Abdelhamid et al., 2016).

Chemical Reactions and Properties

  • Purine derivatives can undergo various chemical reactions, such as nucleophilic substitutions, based on their functional groups. For instance, Pimenova et al. (2003) explored reactions involving a tetrafluoro-4-methoxyphenyl derivative, indicating the chemical reactivity of such compounds (Pimenova et al., 2003).

Scientific Research Applications

Synthesis and Cardiovascular Activity

Research on compounds structurally related to the query chemical has explored their synthesis and potential cardiovascular activity. For instance, derivatives of purine-diones, similar in complexity to the queried compound, have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activity. These studies contribute to the understanding of how modifications to the purine-dione structure can impact biological activity, potentially leading to the development of new therapeutic agents for cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Bromophenols and Nucleoside Base Coupling

Another area of research involves the coupling of bromophenols with nucleoside bases, producing compounds with a variety of biological activities. Studies on compounds from the red alga Rhodomela confervoides have led to the isolation of new bromophenols coupled with nucleoside base derivatives. These findings could indicate the potential for discovering compounds with unique pharmacological properties, highlighting the importance of natural products in drug discovery and development (Ma et al., 2007).

Novel Synthetic Methods

Research also focuses on novel synthetic methods for creating complex heterocycles, which are crucial in pharmaceutical chemistry. Innovations in the synthesis of chromeno[2,3-d]pyrimidine-diones, for instance, demonstrate the ongoing development of more efficient and versatile methods for producing pharmacologically relevant compounds. Such research not only expands the chemical toolkit but also opens new pathways for drug development (Osyanin et al., 2014).

Chemical Characterization and Pharmacological Evaluation

Finally, the chemical characterization and pharmacological evaluation of synthesized compounds are crucial steps in identifying their potential therapeutic uses. Studies that focus on the synthesis, characterization, and evaluation of compounds for activities such as anticancer properties are a testament to the comprehensive approach needed to bring new drugs from the bench to the bedside. For example, research on pyrano[2,3-f]chromene-4,8-dione derivatives as potential anticancer agents illustrates the process of designing, synthesizing, and assessing the efficacy of new compounds against various cancer cell lines (Hongshuang et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. As a purine derivative, it could potentially interact with various biological systems, but without specific studies, this is purely speculative .

properties

IUPAC Name

8-(2,3-dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S/c1-11-5-3-4-6-14(11)29-9-12(25)7-23-15-16(22(2)18(28)21-17(15)27)20-19(23)30-10-13(26)8-24/h3-6,12-13,24-26H,7-10H2,1-2H3,(H,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUZNNZDKAPPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2SCC(CO)O)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.